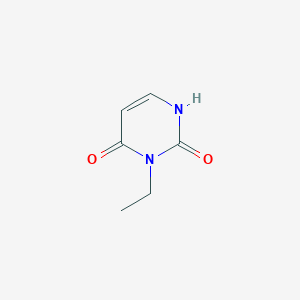
Uracel, 3-ethyl-
Cat. No. B8720710
Key on ui cas rn:
5148-09-4
M. Wt: 140.14 g/mol
InChI Key: JBNOCTYRKGYYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06025361
Procedure details


13.47 g (40 mM) of 6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil were dissolved in 130 ml of DMF, treated at 5° C. with 4.57 g (40.8 mM) potassium t-butoxide and after dissolution, 3.28 ml (44 mM) of ethyl bromide added. After 3 hours, another 1.14 g of t-BuOK and 1.64 ml of ethyl bromide were added. After a further 1.5 hours, 1.64 ml of ethyl bromide was supplemented. After a total of 22 hours, the solution was neutralized with 1N HCl to pH 7 and the solvents evaporated in vacuo. The residue was taken up in dichloromethane-water and the organic phase collected giving 17.66 of crude 3-ethyl uracil, which was dissolved in 17.6 ml of 1N NaOH and heated under reflux for 1 hour. The solution was treated twice with 1 g of charcoal, filtered and neutralized with 5N HCl to pH 7. The solid was diluted with water, collected, and dried. The crude material was recrystallized from methanol to give 7.42 g (49.2%) of 3-(4-chlorobenzyl)-1-ethyl-8-isopropyl-xanthine, mp 221-2° C.
Name
6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil
Quantity
13.47 g
Type
reactant
Reaction Step One


Name
potassium t-butoxide
Quantity
4.57 g
Type
reactant
Reaction Step Two


Name
t-BuOK
Quantity
1.14 g
Type
reactant
Reaction Step Four




Name

Name
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[N:7]([CH2:8][C:9]2C=CC(Cl)=CC=2)[C:6](=[O:16])[NH:5][C:4](=O)[C:3]=1NC(=O)C(C)C.CC(C)([O-:27])C.[K+].C(Br)C.Cl>CN(C=O)C>[CH2:8]([N:7]1[C:2](=[O:27])[CH:3]=[CH:4][NH:5][C:6]1=[O:16])[CH3:9] |f:1.2|
|
Inputs


Step One
|
Name
|
6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil
|
|
Quantity
|
13.47 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(NC(N1CC1=CC=C(C=C1)Cl)=O)=O)NC(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
potassium t-butoxide
|
|
Quantity
|
4.57 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.28 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Br
|
Step Four
|
Name
|
t-BuOK
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
1.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Br
|
Step Five
|
Name
|
|
|
Quantity
|
1.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Br
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After a further 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a total of 22 hours
|
|
Duration
|
22 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase collected
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(NC=CC1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
